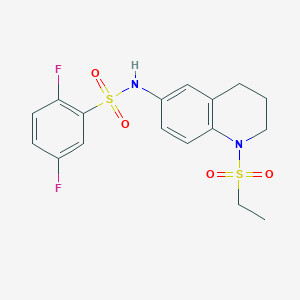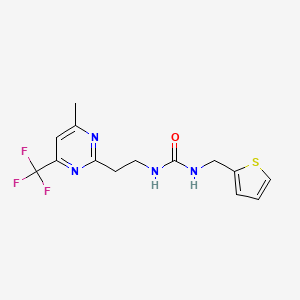![molecular formula C25H20N4O6 B2774353 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326904-14-6](/img/no-structure.png)
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O6 and its molecular weight is 472.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized for various applications. The synthesis involves cyclization and etheration processes, resulting in compounds with potential biological activities. These processes have been optimized to achieve high yields and specific characteristics, which are crucial for their application in different scientific research areas (Yan & Ouyang, 2013).
Herbicidal Activity
Quinazoline-2,4-diones, including those with triketone-containing motifs, have been explored as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds show promising herbicidal activity against a broad spectrum of weeds, offering an innovative approach to controlling resistant weed species (He et al., 2020). Additionally, novel quinazoline derivatives have been designed to discover effective HPPD-inhibiting herbicides with high herbicidal activity and improved crop selectivity (Wang et al., 2015).
Antitumor Activity
Research into novel bioactive 1,2,4-oxadiazole natural product analogs bearing quinazoline structures has shown significant antitumor activities. These compounds have been tested across various cell lines, demonstrating potent cytotoxic effects, highlighting their potential as leads in cancer therapy (Maftei et al., 2013).
Antibacterial and Antimicrobial Properties
Quinazoline derivatives have been synthesized for their potential antimicrobial properties. Studies have indicated that these compounds exhibit promising antibacterial activity against various bacterial strains, supporting their use in developing new antimicrobial agents (Kidwai et al., 2000). Additionally, certain quinazoline-2,4-diones synthesized from carbon dioxide and 2-aminobenzonitriles using catalytic amounts of cesium carbonate or basic ionic liquids demonstrate efficient synthesis protocols with potential antibacterial applications (Patil et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxyaniline", "3,5-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Synthesis of 4-methoxybenzaldehyde by reacting 4-methoxybenzoic acid with sulfuric acid and sodium acetate", "Synthesis of 2-nitrobenzaldehyde by reacting 2-nitrobenzaldehyde with acetic anhydride and acetic acid", "Synthesis of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate by reacting 4-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide", "Synthesis of 3,5-dimethoxybenzaldehyde by reacting 3,5-dimethoxybenzaldehyde with hydrazine hydrate in ethanol", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine by reacting 3,5-dimethoxybenzaldehyde hydrazone with nitrous acid and sodium nitrite", "Synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione by reacting ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate with sodium hydroxide and sulfuric acid", "Coupling of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione in the presence of acetic acid to form the final product" ] } | |
Numéro CAS |
1326904-14-6 |
Formule moléculaire |
C25H20N4O6 |
Poids moléculaire |
472.457 |
Nom IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O6/c1-32-17-7-5-16(6-8-17)29-24(30)20-9-4-14(12-21(20)26-25(29)31)23-27-22(28-35-23)15-10-18(33-2)13-19(11-15)34-3/h4-13H,1-3H3,(H,26,31) |
Clé InChI |
PNJKTVOXJOBSNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



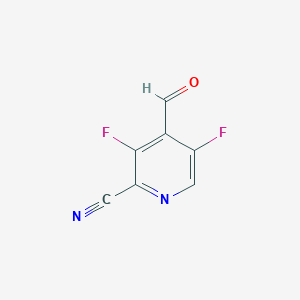
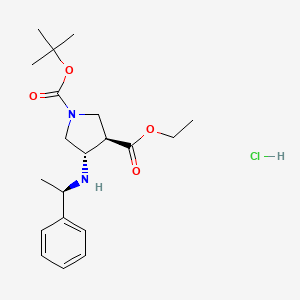
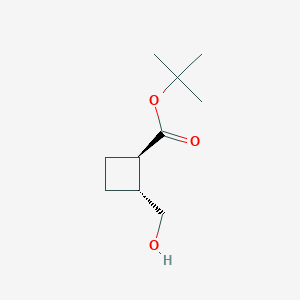
![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)


![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)
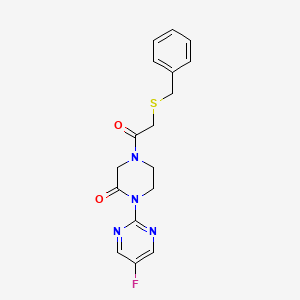
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)
